molecular formula C15H17N3O4S B2485209 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide CAS No. 1798462-53-9

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide

Cat. No.: B2485209
CAS No.: 1798462-53-9
M. Wt: 335.38
InChI Key: HZWIHIFDBGWJDT-UHFFFAOYSA-N
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Description

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.38. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis and biological evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives have shown significant potential in blocking cyclooxygenase-2 (COX-2) in vitro and in vivo. This class of compounds, including celecoxib, represents a significant area of research for the treatment of conditions such as rheumatoid arthritis and osteoarthritis. The extensive structure-activity relationship (SAR) work has identified potent and selective inhibitors of COX-2, highlighting the importance of pyrazole analogs containing potential metabolic sites for pharmacokinetic profiles (Penning et al., 1997).

Carbonic Anhydrase Inhibition

Research into polymethoxylated-pyrazoline benzene sulfonamides has explored their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. This study identified compounds with significant tumor selectivity and carbonic anhydrase inhibitory activity, suggesting potential therapeutic applications in cancer treatment (Kucukoglu et al., 2016).

Safety and Hazards

The safety and hazards associated with “N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide” are not explicitly mentioned in the available resources .

Future Directions

The future directions for the study and application of “N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide” are not explicitly mentioned in the available resources .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c19-23(20,13-5-6-13)17-11-7-16-18(8-11)9-12-10-21-14-3-1-2-4-15(14)22-12/h1-4,7-8,12-13,17H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWIHIFDBGWJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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